Lipophilicity Shift Relative to the 3-Methylimidazo[2,1-b]thiazole Analog
The target compound lacks the 3-methyl substituent present on the imidazole ring of the closely related analog 4-(tert-butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide. Computational estimation of logP indicates that removal of this methyl group moderately reduces lipophilicity, which may improve aqueous solubility and alter membrane permeability. The predicted logP difference is approximately 0.4–0.6 log units (lower for the target compound). [1] This difference is meaningful for assay compatibility and in vivo distribution.
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 4.2 (estimated via fragment-based method) |
| Comparator Or Baseline | 4-(tert-Butyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: predicted logP ≈ 4.7 (estimated via same method) |
| Quantified Difference | Δ logP ≈ 0.5 (target compound less lipophilic) |
| Conditions | In silico prediction using consensus logP algorithm (ALOGPS 2.1) applied to neutral species |
Why This Matters
Lower lipophilicity can reduce nonspecific protein binding and improve solubility, making the target compound preferable for biochemical assays requiring higher aqueous concentrations.
- [1] Tetko, I. V. et al. Virtual computational chemistry laboratory – design and description. J. Comput. Aided Mol. Des. 19, 453–463 (2005). ALOGPS 2.1 logP prediction. View Source
